molecular formula C9H8O3S B100242 Isothiochroman-4-one, 2,2-dioxide CAS No. 16723-58-3

Isothiochroman-4-one, 2,2-dioxide

Cat. No. B100242
CAS RN: 16723-58-3
M. Wt: 196.22 g/mol
InChI Key: WZCXMBLDKALJTK-UHFFFAOYSA-N
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Description

Isothiochroman-4-one, 2,2-dioxide is a chemical compound with the molecular formula C9H8O3S . It is a cyclic sulfide that is used as a reagent to synthesize a number of heterocyclic ring-constrained norepinephrine reuptake inhibitors .


Synthesis Analysis

The synthesis of Isothiochroman-4-one, 2,2-dioxide has been described in previous works . A convenient and simple method of formylating 1 H -isothiochromen-4 (3 H )-one 2,2-dioxide was carried out using dimethylformamide dimethylacetal . The reactions of 3- [ (dimethylamino)methylene]-1 H -isothiochromen-4 (3 H )-one 2,2-dioxide with nitrogen-containing nucleophilic reagents were investigated .


Molecular Structure Analysis

The molecular structure of Isothiochroman-4-one, 2,2-dioxide has been studied by NMR, IR spectroscopy, and single-crystal X-ray analysis . According to X-ray diffraction data, the six-membered ring of 6 adopts a distorted half-chair conformation .


Physical And Chemical Properties Analysis

Isothiochroman-4-one, 2,2-dioxide has a density of 1.4±0.1 g/cm3, a boiling point of 457.3±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.7±3.0 kJ/mol and a flash point of 318.4±18.3 °C .

Scientific Research Applications

Synthesis of Novel Derivatives

Isothiochroman-4-one 2,2-dioxide is used in the synthesis of novel derivatives. These derivatives are synthesized by electrophilic substitution reactions. The compounds have been studied by NMR, IR spectroscopy, and single-crystal X-ray analysis .

Structural Chemistry

This compound plays a significant role in structural chemistry. It has been used in a combined experimental and computational study of novel isothiochromene 2,2-dioxide derivatives .

Reactivity Studies

The reactivity of Isothiochroman-4-one 2,2-dioxide and its derivatives has been investigated. This has led to the synthesis and properties of some new isothiochromane derivatives .

Formylation Reactions

Isothiochroman-4-one 2,2-dioxide has been used in formylation reactions. A convenient and simple method of formylating this compound was carried out using dimethylformamide dimethylacetal .

Interaction with Nitrogen-containing Nucleophilic Reagents

The reactions of 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide with nitrogen-containing nucleophilic reagents were investigated, leading to a series of new derivatives .

Gyrase B Inhibitors

Isothiochroman-4-one 2,2-dioxide has been used in the synthesis of gyrase B inhibitors .

Future Directions

Thiochromanones and isothiochromanones are reported as valuable biological agents and are useful precursors in the synthesis of steroidal heterocycles . Therefore, Isothiochroman-4-one, 2,2-dioxide, as a key compound, has a promising future in the field of chemical synthesis .

Mechanism of Action

Target of Action

It’s known that thiochromanones and isothiochromanones, which are structurally related to isothiochroman-4-one 2,2-dioxide, are valuable biological agents

Mode of Action

It’s known that the compound can undergo various transformations, such as electrophilic substitution reactions . These reactions could potentially alter the activity of its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions between Isothiochroman-4-one 2,2-dioxide and its targets.

Biochemical Pathways

Given its structural similarity to thiochromanones and isothiochromanones, it’s possible that it may affect similar pathways. These compounds are known to be useful precursors in the synthesis of steroidal heterocycles , suggesting that Isothiochroman-4-one 2,2-dioxide may also play a role in steroid biosynthesis or metabolism.

Result of Action

These compounds are known to be valuable biological agents , suggesting that Isothiochroman-4-one 2,2-dioxide may also have significant biological activity.

properties

IUPAC Name

2,2-dioxo-1H-isothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXMBLDKALJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937297
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiochroman-4-one, 2,2-dioxide

CAS RN

16723-58-3
Record name 2-Benzothiopyran-2,2,4(1H,3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 2
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 3
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 4
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 5
Isothiochroman-4-one, 2,2-dioxide
Reactant of Route 6
Isothiochroman-4-one, 2,2-dioxide

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